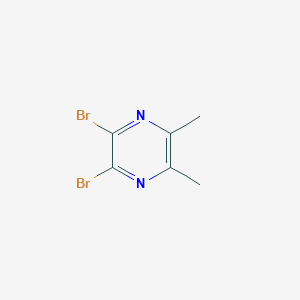

2,3-Dibromo-5,6-dimethylpyrazine

描述

Significance of Pyrazine (B50134) Scaffolds in Organic and Materials Chemistry

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a fundamental structural motif in many biologically active compounds and functional materials. nih.gov Its electron-deficient nature, a consequence of the electronegative nitrogen atoms, imparts distinct chemical reactivity and physical properties. acs.org In materials chemistry, pyrazine-based structures are explored for their potential in developing luminescent materials, organic semiconductors, and coordination polymers. nih.govbldpharm.com The nitrogen atoms can act as coordination sites for metal ions, leading to the formation of extended, functional architectures. nih.gov

Role of Halogenated Pyrazines as Versatile Synthetic Building Blocks

The introduction of halogen atoms, such as bromine, onto the pyrazine scaffold dramatically enhances its synthetic utility. Halogenated pyrazines, including dibrominated derivatives, are key intermediates in cross-coupling reactions. clockss.orgnih.gov These reactions, often catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the positions of the halogen atoms. clockss.orgnih.gov This enables the strategic construction of complex molecules with tailored electronic and photophysical properties. The reactivity of the halogenated sites can be selectively controlled, offering chemists a powerful tool for molecular design and synthesis. clockss.org

Overview of Research Domains Pertaining to Dibrominated Dimethylpyrazine Derivatives

Dibrominated dimethylpyrazine derivatives, such as 2,3-Dibromo-5,6-dimethylpyrazine, are of particular interest in the synthesis of advanced materials. Their structure allows for the extension of π-conjugated systems through sequential cross-coupling reactions. This is particularly relevant in the development of organic light-emitting diodes (OLEDs), conducting polymers, and fluorescent sensors. The methyl groups on the pyrazine ring can also influence the solubility and solid-state packing of the resulting materials, which are crucial factors for device performance. Research has shown that pyrazino[2,3-g]quinoxaline (B3350192) derivatives, synthesized from related dibromopyrazines, exhibit blue and green fluorescence with high electron affinity, making them promising candidates for electronic and optoelectronic applications. sigmaaldrich.com

Historical Context of Pyrazine Synthesis and Functionalization

The synthesis of pyrazines dates back to the 19th century, with early methods often involving the condensation of α-dicarbonyl compounds with 1,2-diamines. Over the years, numerous synthetic routes have been developed to access a wide variety of substituted pyrazines. The functionalization of the pyrazine ring, particularly through halogenation followed by cross-coupling, is a more modern development that has significantly expanded the scope of pyrazine chemistry. These advancements have been driven by the increasing demand for novel organic materials with specific electronic and photophysical properties.

Chemical and Physical Properties of this compound

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 98142-06-4 |

| Molecular Formula | C₆H₆Br₂N₂ |

| IUPAC Name | This compound |

| Molar Mass | 265.93 g/mol |

| Melting Point | 87-88 °C |

| Physical Form | Powder |

| InChI Key | VGHYTIFAMHSLPM-UHFFFAOYSA-N |

Synthesis and Reactivity

A known synthetic route to this compound involves the bromination of 2,3-dichloro-5,6-dimethylpyrazine. This transformation highlights the ability to exchange halogen atoms on the pyrazine ring, a common strategy in heterocyclic chemistry to access different reactive intermediates.

The reactivity of this compound is dominated by the two bromine atoms, which are susceptible to various cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkynyl groups. This versatility makes it a valuable precursor for creating larger, conjugated systems with tailored properties.

Applications in the Synthesis of Functional Materials

The primary application of this compound lies in its use as a monomer or building block for the synthesis of functional organic materials. For instance, it can be used to synthesize pyrazino[2,3-g]quinoxaline derivatives. sigmaaldrich.com These extended aromatic systems are of interest for their electronic and photoluminescent properties. The general synthetic approach involves a double condensation reaction between the dibromopyrazine and a substituted 1,2-diamine. The resulting materials often exhibit strong fluorescence, a desirable property for applications in OLEDs and sensors.

Research Findings on Related Dibrominated Pyrazines

Research on analogous dibrominated pyrazine systems further underscores the potential of this compound. Studies have shown that palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, are highly effective for the functionalization of dibromopyrazines. clockss.org These reactions have been employed to create a variety of π-extended materials with interesting photophysical properties. For example, the reaction of dibromopyrazines with terminal alkynes can lead to the formation of luminescent polymers. nih.gov The strategic choice of coupling partners allows for the fine-tuning of the electronic band gap and emission color of the resulting materials.

Synthetic Methodologies for this compound

The synthesis of this compound, a halogenated heterocyclic compound, is a subject of interest in organic chemistry due to its potential applications as a building block in the creation of more complex molecules. The arrangement of the bromine and methyl groups on the pyrazine ring dictates the compound's reactivity and properties. This article explores the key synthetic strategies employed to obtain this specific isomer, focusing on direct bromination of pyrazine precursors and halogen exchange reactions.

Structure

3D Structure

属性

IUPAC Name |

2,3-dibromo-5,6-dimethylpyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Br2N2/c1-3-4(2)10-6(8)5(7)9-3/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGHYTIFAMHSLPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C(=N1)Br)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Derivatization Strategies of 2,3 Dibromo 5,6 Dimethylpyrazine

Nucleophilic Substitution Reactions of Bromine Atoms

The electron-deficient nature of the pyrazine (B50134) ring, further enhanced by the presence of two electron-withdrawing bromine atoms, renders the carbon atoms attached to the halogens susceptible to nucleophilic attack. This reactivity allows for the displacement of the bromide ions by a variety of nucleophiles, offering a direct route to functionalized pyrazine derivatives.

Exploration of Diverse Nucleophiles

A range of nucleophiles can be employed to displace the bromine atoms in 2,3-dibromo-5,6-dimethylpyrazine. For instance, reactions with alkoxides, such as sodium methoxide (B1231860) and sodium benzyloxide, lead to the corresponding di-alkoxy- or di-aryloxypyrazine derivatives. rsc.org Similarly, sulfur-based nucleophiles like sodium benzyl (B1604629) sulfide (B99878) can be used to introduce thioether functionalities. rsc.org The reaction with sodium hydroxide (B78521) can introduce hydroxyl groups, although the conditions may need to be carefully controlled to avoid side reactions. rsc.org Furthermore, fluoride (B91410) ions, typically from a source like potassium fluoride, can be used to replace the bromine atoms, yielding difluoropyrazine derivatives. rsc.org

Regioselectivity in Substitution Patterns

In di-substituted halo-aromatic systems, the regioselectivity of nucleophilic substitution can be a critical factor, especially when the two halogen atoms are in different chemical environments. For compounds with two different halide substituents, such as 2-bromo-4-iodo-quinoline, the substitution reaction, like the Sonogashira coupling, preferentially occurs at the site of the more reactive iodide. libretexts.org When the same halide is present at different positions, the substitution tends to happen at the more electrophilic site. libretexts.org In the case of this compound, the two bromine atoms are in equivalent positions, simplifying the regiochemical outcome of substitution reactions where both halogens are replaced.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The bromine atoms on the this compound scaffold serve as excellent handles for such transformations, enabling the introduction of a wide variety of substituents.

Sonogashira Coupling for Alkynylation Reactions

The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, providing a powerful method for the formation of C(sp²)-C(sp) bonds. rsc.orgwikipedia.org This reaction is typically carried out under mild conditions, often at room temperature, using a palladium catalyst, a copper(I) co-catalyst, and an amine base which also often serves as the solvent. wikipedia.org

Synthesis of Di(aryleneethynyl)pyrazine Derivatives

The Sonogashira coupling has been successfully employed to synthesize a series of 2,5-di(aryleneethynyl)pyrazine derivatives from 2,5-dibromo-3,6-dimethylpyrazine (B3046257). rsc.org This was achieved through a two-fold reaction with various ethynylarenes under standard Sonogashira conditions, utilizing a palladium catalyst like Pd(PPh₃)₂Cl₂, a copper(I) iodide (CuI) co-catalyst, and an amine base such as triethylamine (B128534) (NEt₃) in a solvent like tetrahydrofuran (B95107) (THF). rsc.org This methodology demonstrates the feasibility of introducing two arylalkynyl groups onto the pyrazine core, leading to extended π-conjugated systems with interesting optoelectronic properties. rsc.org

Table 1: Examples of Di(aryleneethynyl)pyrazine Derivatives Synthesized via Sonogashira Coupling

| Starting Material | Coupling Partner | Product |

| 2,5-Dibromo-3,6-dimethylpyrazine | Phenylacetylene | 2,5-Di(phenylethynyl)-3,6-dimethylpyrazine |

| 2,5-Dibromo-3,6-dimethylpyrazine | 2-Ethynylpyridine | 2,5-Bis(2-pyridylethynyl)-3,6-dimethylpyrazine |

| 2,5-Dibromo-3,6-dimethylpyrazine | 4-Ethylphenylacetylene | 2,5-Bis(4-ethylphenylethynyl)-3,6-dimethylpyrazine |

| 2,5-Dibromo-3,6-dimethylpyrazine | 4-Chlorophenylacetylene | 2,5-Bis(4-chlorophenylethynyl)-3,6-dimethylpyrazine |

| 2,5-Dibromo-3,6-dimethylpyrazine | 4-Ethynylbiphenyl | 2,5-Di(biphenyl-4-ethynyl)-3,6-dimethylpyrazine |

Mechanistic Investigations of Palladium-Catalyzed Sonogashira Couplings

The mechanism of the palladium-catalyzed Sonogashira reaction is generally understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.orgwikipedia.org

The palladium cycle typically begins with the active Pd(0) species undergoing oxidative addition to the aryl halide (in this case, this compound) to form a Pd(II)-aryl complex. libretexts.org In the copper cycle, the terminal alkyne reacts with the copper(I) co-catalyst to form a copper(I) acetylide species. nasa.gov This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst. nih.gov The final step of the palladium cycle is the reductive elimination from the resulting diorganopalladium(II) complex, which yields the alkynylated pyrazine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. nih.govpitt.edu

Variations of the Sonogashira reaction exist, including copper-free versions, where the mechanism is slightly different but still relies on the fundamental steps of oxidative addition, alkynylation, and reductive elimination at the palladium center. libretexts.org

Suzuki-Miyaura Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl groups, leading to a diverse range of functionalized pyrazine derivatives. The reaction typically employs a palladium catalyst, a base, and an organoboron reagent, such as a boronic acid or boronic ester.

Arylation with Boronic Acids (e.g., 2-methoxybenzeneboronic acid, 4-tert-butylbenzeneboronic acid)

The arylation of this compound with different arylboronic acids has been demonstrated to proceed with good yields. For instance, the reaction with 2-methoxybenzeneboronic acid and 4-tert-butylbenzeneboronic acid, using a palladium catalyst like Pd(PPh₃)₄, results in the corresponding arylated pyrazine products. rsc.org The presence of electron-donating or sterically bulky groups on the boronic acid can influence the reaction conditions and yields.

Research has shown that the cross-coupling of 2,5-dibromo-3,6-dimethylpyrazine with 2-methoxybenzeneboronic acid can achieve a yield of 76%, while the reaction with 4-tert-butylbenzeneboronic acid gives a yield of 39%. rsc.org These reactions highlight the utility of Suzuki-Miyaura coupling for synthesizing complex aryl-substituted pyrazines.

Table 1: Suzuki-Miyaura Arylation of Dibromodimethylpyrazines

| Boronic Acid | Product | Yield (%) |

|---|---|---|

| 2-methoxybenzeneboronic acid | 2,5-bis(2-methoxyphenyl)-3,6-dimethylpyrazine | 76 |

| 4-tert-butylbenzeneboronic acid | 2,5-bis(4-tert-butylphenyl)-3,6-dimethylpyrazine | 39 |

Data sourced from a study on the cross-coupling of 2,5-dibromo-3,6-dimethylpyrazine. rsc.org

Incorporation of Heteroaryl Moieties (e.g., pyridyl, pyrimidylboronic acids)

The Suzuki-Miyaura coupling is not limited to the introduction of simple aryl groups; it is also highly effective for incorporating heteroaryl moieties onto the pyrazine core. The use of heteroarylboronic acids, such as pyridylboronic acids and pyrimidylboronic acids, allows for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. nih.govclaremont.edumdpi.com

For example, the reaction of 2,5-dibromo-3,6-dimethylpyrazine with 2-methoxy-5-pyridylboronic acid has been reported to afford the corresponding 2,5-dipyridylpyrazine derivative in a 73% yield. rsc.org The synthesis of various aryl- and heteroaryl-substituted pyrimidines has also been successfully achieved through Suzuki coupling, demonstrating the broad applicability of this method. mdpi.com

Regioselective Mono- and Di-arylation Studies

A key aspect of the functionalization of dihalogenated pyrazines is the ability to control the regioselectivity of the reaction, allowing for either mono- or di-substitution. Studies on related dihalopyridines and dibromobenzenes have shown that regioselectivity can be influenced by factors such as the electronic properties and steric hindrance of the substituents on the aromatic ring, as well as the reaction conditions. beilstein-journals.orgnih.govrsc.org

In the case of this compound, the two bromine atoms are in chemically distinct environments, which can be exploited to achieve selective mono-arylation. By carefully controlling the stoichiometry of the boronic acid and the reaction time, it is possible to favor the formation of the mono-arylated product over the di-arylated product. Further reaction of the mono-arylated intermediate can then lead to the synthesis of unsymmetrical di-arylpyrazines. rsc.orgbeilstein-journals.org For instance, the mono-arylated product, 2-bromo-5-(4-tert-butylphenyl)-3,6-dimethylpyrazine, can be further reacted with a different boronic acid to create more complex structures. rsc.org

Negishi Coupling for Alkylation and Arylation

The Negishi coupling is another powerful palladium- or nickel-catalyzed cross-coupling reaction that utilizes organozinc reagents. wikipedia.orgorganic-chemistry.orgorgsyn.org This method is known for its high functional group tolerance and its ability to form carbon-carbon bonds between a variety of organic halides and organozinc compounds. wikipedia.orgresearchgate.net

In the context of pyrazine chemistry, Negishi coupling has been employed for both alkylation and arylation. rsc.org For example, various dichloropyrazines have been shown to undergo direct metalation followed by Negishi cross-coupling with iodoarenes to yield the corresponding arylated products in good yields. rsc.org While specific examples detailing the Negishi coupling of this compound are less common in the provided literature, the general applicability of this reaction to halopyrazines suggests its potential for the selective functionalization of this substrate. rsc.orgwikipedia.org The reaction allows for the introduction of both sp² and sp³ hybridized carbon nucleophiles, offering a broader scope for derivatization compared to some other cross-coupling methods. wikipedia.org

Stille Coupling and Other Related Cross-Coupling Methodologies

The Stille coupling reaction involves the coupling of an organic halide with an organotin compound, catalyzed by palladium. libretexts.orguwindsor.ca This reaction is valued for its mild reaction conditions and its tolerance of a wide range of functional groups. uwindsor.ca The versatility of the Stille reaction has been demonstrated in the synthesis of complex molecules, including poly(azulen-6-yl)benzene derivatives from the reaction of 6-bromoazulenes with bis(tri-n-butyltin). rsc.org

While direct examples of Stille coupling with this compound are not explicitly detailed in the search results, the successful application of this methodology to other halogenated heterocycles suggests its feasibility. libretexts.orgrsc.org The mechanism generally involves an oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product. uwindsor.ca

Other cross-coupling reactions, though not as extensively documented for this specific substrate, could also be considered for its derivatization.

Other Selective Organic Transformations

Beyond cross-coupling reactions, other selective organic transformations can be envisioned for modifying this compound. Given the presence of the pyrazine ring, a nitrogen-containing heterocycle, reactions targeting the nitrogen atoms or the methyl groups could be explored. researchgate.net For instance, N-oxidation or reactions involving the functionalization of the methyl groups could provide alternative pathways to novel derivatives.

Furthermore, the bromine atoms can potentially participate in other types of reactions, such as nucleophilic aromatic substitution, although the electron-donating nature of the methyl groups might render the pyrazine ring less susceptible to such transformations compared to more electron-deficient systems. The synthesis of related compounds like 5,6-dimethyl-pyrazine-2,3-dicarbonitrile from 2,3-diaminomaleonitrile and biacetyl indicates the possibility of constructing the pyrazine ring with desired substituents already in place. researchgate.netnih.gov

Benzylic Functionalization of Methyl Groups (e.g., oxidation to dialdehydes)

The methyl groups attached to the pyrazine ring are potential sites for functionalization, akin to benzylic positions in alkylarenes. This reactivity is influenced by the electron-deficient nature of the pyrazine ring.

Oxidation to Dialdehydes:

The oxidation of the methyl groups of this compound to the corresponding dialdehyde, 2,3-dibromo-5,6-pyrazinedicarboxaldehyde, is a potential synthetic transformation. While specific studies on this particular molecule are not extensively documented in publicly available literature, the oxidation of methyl groups on other heterocyclic and aromatic systems provides insight into possible methodologies.

Several reagents are known to effect the oxidation of benzylic methyl groups to aldehydes. thieme-connect.deorganic-chemistry.orgnih.gov These include:

Chromium(VI) oxide in acetic acid: This is a strong oxidizing agent capable of converting methylarenes to aldehydes. thieme-connect.de The reaction often proceeds through a geminal diacetate intermediate which is then hydrolyzed. thieme-connect.de

o-Iodoxybenzoic acid (IBX): This is a mild and selective reagent for the oxidation of benzylic methyl groups. thieme-connect.denih.gov It is compatible with various functional groups, which would be advantageous in the case of this compound to avoid reactions with the bromo substituents.

Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN): This reagent is effective for the selective oxidation of one methyl group in polymethylated arenes. nih.gov

Electrochemical methods: Recent advancements have shown that electrochemical oxidation can be a clean and efficient method for the benzylic oxygenation of methyl-substituted heterocycles to form acetals, which can then be hydrolyzed to aldehydes. nih.gov

The presence of two electron-withdrawing bromine atoms on the pyrazine ring would likely influence the reactivity of the methyl groups towards oxidation. Electron-withdrawing groups can sometimes retard the rate of such oxidation reactions. thieme-connect.de

Table 1: Potential Methods for Benzylic Oxidation

| Oxidizing Agent/Method | General Applicability | Potential Considerations for this compound |

| CrO₃/AcOH | Strong oxidant for methylarenes thieme-connect.de | Potential for over-oxidation or reaction with the pyrazine ring. |

| o-Iodoxybenzoic acid (IBX) | Mild and selective for benzylic oxidation thieme-connect.denih.gov | Good selectivity expected, minimizing side reactions. |

| Ceric Ammonium Nitrate (CAN) | Selective for mono-oxidation in polymethylated arenes nih.gov | May allow for stepwise or mono-oxidation. |

| Electrochemical Oxidation | Clean, catalyst-free method for heterocycles nih.gov | Offers high selectivity and avoids harsh chemical oxidants. |

Dehalogenation Studies

The bromine atoms in this compound are susceptible to removal through various dehalogenation methods. This can be a useful strategy for the synthesis of 2,3-unsubstituted 5,6-dimethylpyrazine or for the selective removal of one bromine atom.

Common dehalogenation techniques include:

Catalytic Hydrogenation: This is a widely used method for the removal of halogen atoms from aromatic and heterocyclic rings. Catalysts such as palladium on carbon (Pd/C) in the presence of a base like sodium acetate (B1210297) or triethylamine are typically employed.

Metal-Mediated Reduction: Active metals such as zinc or tin in the presence of an acid can also effect dehalogenation.

Hydride Reductants: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in combination with a transition metal catalyst can also be used for dehalogenation.

The reactivity of the bromine atoms in nucleophilic aromatic substitution (SNAr) reactions is also a key aspect. While direct dehalogenation via reduction removes the bromine atoms, they can also be replaced by other functional groups.

Reactions with Chelating Agents

The pyrazine ring in this compound contains two nitrogen atoms with lone pairs of electrons, making it a potential bidentate ligand for metal ions. libretexts.org The arrangement of the nitrogen atoms in a 1,4-relationship allows it to bridge two metal centers or to chelate a single metal ion, although the latter is less common for simple pyrazines.

Chelate Formation:

A chelating agent is a polydentate ligand that can bind to a single metal ion through multiple donor atoms, forming a stable ring structure known as a chelate. libretexts.org Bidentate chelating agents have two donor atoms. libretexts.org In the context of this compound, reaction with a chelating agent could lead to several outcomes:

Displacement of Bromine: A strong nucleophilic chelating agent could potentially displace one or both bromine atoms via a nucleophilic aromatic substitution reaction. The success of this would depend on the nucleophilicity of the chelating agent and the reaction conditions.

Formation of Metal Complexes: If a metal ion is present, this compound could act as a ligand, coordinating to the metal through its nitrogen atoms. A separate chelating agent could also be present in the coordination sphere of the metal. The electronic properties of the pyrazine ring, influenced by the bromo and methyl substituents, would affect the stability of the resulting metal complex.

Table 2: Potential Interactions with Chelating Systems

| Reactant Type | Potential Reaction | Expected Outcome |

| Nucleophilic Chelating Agent | Nucleophilic Aromatic Substitution | Displacement of one or both bromine atoms. |

| Metal Ion + this compound | Coordination | Formation of a metal complex with the pyrazine as a ligand. |

| Metal Ion + Chelating Agent + this compound | Competitive Coordination/Substitution | Formation of a mixed-ligand complex or displacement of the pyrazine or bromo-substituents by the chelating agent. |

Coordination Chemistry and Metal Complexes of 2,3 Dibromo 5,6 Dimethylpyrazine

Design Principles for Pyrazine-Based Ligands

Pyrazine-based ligands are of significant interest in coordination chemistry due to their versatile coordination modes and their ability to mediate magnetic and electronic interactions between metal centers. The design of these ligands is guided by several key principles to achieve desired structures and properties in the resulting metal complexes.

The nitrogen atoms in the pyrazine (B50134) ring possess lone pairs of electrons, making them excellent Lewis bases for coordinating to metal ions. The strategic placement of substituent groups on the pyrazine ring can modulate the electronic properties and steric hindrance of the ligand, thereby influencing the geometry and stability of the resulting metal complexes. For instance, electron-donating groups can enhance the basicity of the nitrogen atoms, leading to stronger metal-ligand bonds. Conversely, electron-withdrawing groups can weaken these interactions.

The symmetrical nature of the pyrazine ring allows it to act as a bridging ligand, connecting two metal centers to form extended structures such as coordination polymers. The substituents on the pyrazine ring can also participate in secondary interactions, such as hydrogen bonding or halogen bonding, which can play a crucial role in directing the self-assembly of supramolecular architectures. mdpi.com The choice of solvent, temperature, and the metal-to-ligand ratio are also critical factors that can influence the final structure of the coordination compound. uky.edu

Synthesis and Structural Characterization of Transition Metal Complexes

While the principles of pyrazine-based ligand design are well-established, a review of the scientific literature reveals a notable absence of studies specifically detailing the synthesis and structural characterization of transition metal complexes with 2,3-Dibromo-5,6-dimethylpyrazine as a ligand. Research in the field has predominantly focused on other pyrazine derivatives, such as 2,5-dimethylpyrazine (B89654) and 2,6-dimethylpyrazine (B92225). nih.govthegoodscentscompany.comthegoodscentscompany.comnih.govsigmaaldrich.com

There is a significant body of research on the coordination complexes of other pyrazine derivatives with d-block metals. For example, copper(II) has been shown to form one-dimensional coordination polymers with 2,6-dimethylpyrazine. nih.gov Similarly, nickel(II) complexes with pyrazine-2,3,5,6-tetracarboxylate have been synthesized and structurally characterized. rsc.org Cadmium(II) has also been shown to form coordination polymers with 2,5-dimethylpyrazine. nih.gov However, specific research detailing the synthesis and crystal structure of copper(I), nickel(II), or cadmium(II) complexes with this compound is not available in the reviewed literature.

The coordination of pyrazine ligands can significantly influence the geometry of the metal center. Depending on the metal ion, its oxidation state, and the other ligands present, various coordination geometries such as tetrahedral, square planar, or octahedral can be adopted. The bridging nature of pyrazine can also lead to distorted geometries at the metal centers. For instance, in a one-dimensional copper(II) bromide chain with 2,6-dimethylpyrazine, the copper(II) atom is tetrahedrally coordinated by two bromide atoms and two nitrogen atoms from the pyrazine rings. nih.gov In a cadmium bromide polymer with 2,5-dimethylpyrazine, the cadmium cations are octahedrally coordinated. nih.gov Without experimental data for this compound complexes, any discussion on its specific influence on metal center geometry would be purely speculative.

Construction of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Pyrazine and its derivatives are renowned for their role as linkers in the construction of coordination polymers and MOFs. uky.edu These materials are of great interest due to their potential applications in areas such as gas storage, catalysis, and sensing. The ability of pyrazine to bridge metal centers is fundamental to the formation of extended one-, two-, and three-dimensional networks. mdpi.comrsc.orgfrontiersin.org

One-dimensional (1D) coordination polymers, often referred to as coordination chains, can be formed when pyrazine ligands bridge metal centers in a linear fashion. rsc.org An example is the one-dimensional antiferromagnet Cu(2,6-dimethylpyrazine)Br2, where linear spin chains are formed by Cu2+ ions bridged by the pyrazine derivative. nih.gov While this demonstrates the capability of substituted pyrazines to form 1D chains, there are no specific examples in the literature of 1D coordination polymers constructed from this compound.

By using pyrazine-based linkers with multiple coordination sites or by employing additional bridging ligands, two-dimensional (2D) and three-dimensional (3D) coordination polymers and MOFs can be constructed. mdpi.com For instance, a three-dimensional coordination polymer of CuSCN and 2,5-dimethylpyrazine has been reported. uky.edu These higher-dimensional structures can exhibit porous frameworks with high surface areas. Despite the extensive research into pyrazine-based MOFs, there is no available literature describing the use of this compound as a linker to build 2D or 3D polymeric frameworks.

Intercalation System Design and Layer-Gap Control

Information regarding the use of this compound in the design of intercalation systems and for the control of layer-gaps in layered materials is not available in the reviewed scientific literature. While the general class of pyrazine molecules has been explored for the formation of coordination polymers and metal-organic frameworks, specific data on the intercalation properties of this compound, including detailed research findings and data tables on layer-gap control, has not been reported.

Supramolecular Chemistry and Self Assembly of 2,3 Dibromo 5,6 Dimethylpyrazine Derivatives

Hydrogen Bonding Interactions in Solid-State Structures

The most prominent hydrogen bonding motif in the supramolecular chemistry of pyrazine (B50134) derivatives is the O–H···N interaction. This occurs when a hydroxyl group from a co-former, such as a carboxylic acid or an alcohol, donates a proton to one of the pyrazine nitrogen lone pairs. Extensive studies on co-crystals of dimethylpyrazines (DMPs) with various carboxylic acids have demonstrated the robustness and predictability of this interaction. researchgate.netresearchgate.net For instance, in co-crystals of 2,3-dimethylpyrazine (B1216465) with poly-substituted salicylic (B10762653) acids, strong O–H···N hydrogen bonds are the primary interactions connecting the acid and base molecules. researchgate.netsci-hub.se These interactions are typically linear and lead to the formation of well-defined chains or more complex networks.

The N+–H···O hydrogen bond motif is also significant, particularly in systems where the pyrazine nitrogen becomes protonated. This can occur in the presence of a strong acid, resulting in the formation of a pyrazinium cation. This cation can then act as a hydrogen bond donor to an appropriate acceptor, such as the oxygen atom of a carboxylate anion or a solvent molecule. In the crystal structure of 2,5-bis(2-methoxyphenyl)-3,6-dimethylpyrazinium bis(tetrafluoroborate), formed by diprotonation, the resulting dication would be expected to engage in such N+–H···O interactions with the tetrafluoroborate (B81430) anions or residual solvent. rsc.org Similarly, complexes involving pyrazine N,N'-dioxide can feature N–H⋯O hydrogen bonds where pyrrolic NH moieties interact with the pyrazine oxygen atoms. nih.gov

Co-Crystallization Studies with Complementary Organic Molecules

Co-crystallization is a powerful strategy in crystal engineering used to modify the physicochemical properties of solid materials and to create novel supramolecular structures. For liquid pyrazine derivatives like the dimethylpyrazines, co-crystallization offers an effective method for solidification, which is advantageous for handling and formulation. researchgate.netsci-hub.se A variety of complementary organic molecules, primarily carboxylic acids, have been used to form co-crystals with dimethylpyrazines.

The selection of the co-former is critical as its geometry, number, and acidity of proton-donating groups influence the stoichiometry and the final crystalline architecture. Research has shown that dicarboxylic acids and poly-substituted salicylic acids are particularly effective co-formers for pyrazine derivatives. researchgate.netsci-hub.se The resulting co-crystals are stabilized by a network of intermolecular interactions, with O-H···N hydrogen bonds playing the leading role. researchgate.net

The table below summarizes examples of co-crystals formed between dimethylpyrazine (DMP) derivatives and various organic acids.

| Dimethylpyrazine Derivative | Co-former | Stoichiometry (DMP:Acid) | Key Interactions | Reference |

|---|---|---|---|---|

| 2,3-Dimethylpyrazine | 3,5,6-Trichlorosalicylic acid | 1:1 | O-H···N, Aromatic Stacking | researchgate.netsci-hub.se |

| 2,5-Dimethylpyrazine (B89654) | 3,5,6-Trichlorosalicylic acid | 1:2 | O-H···N, Aromatic Stacking | researchgate.netsci-hub.se |

| 2,6-Dimethylpyrazine (B92225) | 3,5-Dinitrosalicylic acid | 1:1 | O-H···N, Aromatic Stacking | researchgate.netsci-hub.se |

| Pyrazine | Dicarboxylic acids (oxalic, malonic, succinic, etc.) | 1:1 or 2:1 | O–H···N | researchgate.net |

| Pyrazine | Benzene polycarboxylic acids | Variable | O–H···N | researchgate.net |

Design of Supramolecular Synthons and Self-Assembled Systems

The rational design of crystalline materials relies on the use of supramolecular synthons, which are robust and predictable non-covalent interaction patterns that can be reliably employed to build desired structural motifs. In the context of pyrazine derivatives, the most powerful and commonly exploited is the carboxylic acid-pyrazine heterosynthon. This synthon consists of a strong O–H···N hydrogen bond between the carboxylic acid's hydroxyl group and a pyrazine nitrogen.

The predictability of this heterosynthon allows for a modular approach to crystal engineering. sci-hub.se By choosing dicarboxylic acids or other molecules with multiple hydrogen bond donor sites, these synthons can be used to link pyrazine units into one-dimensional chains, two-dimensional sheets, or three-dimensional networks. researchgate.net For example, co-crystals of pyrazine with dicarboxylic acids often form infinite chains of alternating acid and pyrazine molecules connected by O–H···N bonds. researchgate.net The geometry of the co-former, such as the distance and angle between carboxyl groups, directly influences the topology of the resulting self-assembled system. This design principle is fundamental to creating functional materials with tailored architectures.

Stacking Arrangements in Crystalline Complexes (e.g., segregated vs. alternated stacks)

Beyond hydrogen bonding, π-π stacking interactions between aromatic rings are a crucial stabilizing force in the solid-state structures of pyrazine derivatives. researchgate.net The mutual orientation of the pyrazine rings can lead to different stacking arrangements, which significantly impact the crystal packing and properties. Theoretical studies on the pyrazine dimer have calculated the stability of various orientations, including sandwich, displaced, and T-shaped geometries, with dispersion forces being the major source of attraction. worldscientific.com

In multicomponent crystals, such as the co-crystals formed with carboxylic acids, the stacking can be broadly categorized as either segregated or alternated:

Alternated Stacks: This is a common motif where the pyrazine derivative and the co-former molecule arrange in a repeating sequence within a single stack (e.g., ...Pyrazine-Acid-Pyrazine-Acid...). researchgate.net This arrangement maximizes favorable interactions between the different components and is frequently observed in 1:1 stoichiometric co-crystals where chains are formed via hydrogen bonding. researchgate.net

Segregated Stacks: In this arrangement, the pyrazine derivatives and the co-formers each form their own separate stacks (...Pyrazine-Pyrazine-Pyrazine...) and (...Acid-Acid-Acid...). This type of packing is less common in simple acid-base co-crystals but can be engineered with specific molecular designs that favor self-association over cross-association between the different components.

The final packing arrangement is a delicate balance of multiple non-covalent forces, including hydrogen bonding, π-stacking, and weaker C-H···O or C-H···π interactions. researchgate.netresearchgate.net The interplay of these forces directs the assembly into complex three-dimensional supramolecular networks. rsc.org

Advanced Spectroscopic and Electrochemical Characterization for Research Applications

X-ray Diffraction Analysis for Crystal Structures

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique would provide invaluable information on the molecular structure and packing of 2,3-Dibromo-5,6-dimethylpyrazine.

A single-crystal X-ray diffraction analysis would reveal the precise bond lengths, bond angles, and torsion angles within the this compound molecule. This includes the planarity of the pyrazine (B50134) ring and the orientation of the methyl and bromo substituents. Furthermore, it would elucidate how these molecules arrange themselves in the crystal lattice, defining the unit cell parameters and space group. For related pyrazine derivatives, such studies have revealed a variety of packing motifs, including layered structures. However, at present, there is no published crystallographic data for this compound.

The solid-state packing of this compound would be governed by various intermolecular forces. Analysis of the crystal structure would allow for the identification and characterization of these interactions, such as halogen bonding (Br···N or Br···Br), hydrogen bonding (C-H···N or C-H···Br), and π-π stacking interactions between pyrazine rings. Understanding these interactions is crucial for predicting and tuning the material's physical properties. For instance, in other brominated organic compounds, C–H···Br and Br···Br interactions play a significant role in the crystal packing. mdpi.com Without experimental data for this compound, the nature and strength of its intermolecular interactions remain speculative.

Electronic Spectroscopy

Electronic spectroscopy techniques, such as UV-Visible absorption and photoluminescence spectroscopy, are fundamental for probing the electronic structure and excited-state properties of a molecule.

UV-Visible absorption spectroscopy measures the wavelengths of light that a molecule absorbs, which correspond to the energy required to promote an electron from a lower energy molecular orbital to a higher energy one (e.g., from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO). The absorption spectrum of this compound would be expected to show characteristic bands for π-π* and n-π* electronic transitions associated with the pyrazine ring. The position and intensity of these bands would be influenced by the bromo and methyl substituents. Currently, no UV-Visible absorption spectra for this compound have been reported in the literature.

Photoluminescence spectroscopy investigates the light emitted by a molecule after it has absorbed light and reached an excited electronic state. This provides information about the excited state's energy and lifetime. For many pyrazine derivatives, fluorescence or phosphorescence is observed. The emission wavelength is typically longer (red-shifted) than the absorption wavelength, with the difference known as the Stokes shift. The emission profile, including the wavelength of maximum emission and the quantum yield, would be key parameters to characterize. However, there is no available photoluminescence data for this compound.

Advanced Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a molecular fingerprint by probing the vibrational modes of a molecule. These techniques are highly sensitive to the specific chemical bonds and symmetry of a compound. A theoretical and experimental investigation of the vibrational spectra of this compound would allow for the assignment of its characteristic vibrational frequencies. To date, no experimental or computational vibrational spectra for this specific compound have been published.

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups and elucidating the structure of molecules by measuring the absorption of infrared radiation, which excites molecular vibrations. For pyrazine derivatives, IR spectra reveal characteristic bands corresponding to ring stretching, C-H bending, and in the case of this compound, C-Br stretching modes.

While a specific, publicly available IR spectrum for this compound is not readily found in the literature, the expected characteristic vibrational modes can be inferred from the analysis of similar pyrazine structures. The pyrazine ring itself typically exhibits a series of complex skeletal vibrations. The introduction of bromine atoms and methyl groups leads to distinct vibrational signatures.

Expected Characteristic IR Absorptions for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| C-H stretching (methyl groups) | 2900-3000 | Medium | Aliphatic C-H stretches from the two methyl groups. |

| Pyrazine ring stretching | 1400-1600 | Medium-Strong | A series of bands related to the C=C and C=N stretching vibrations within the aromatic ring. The positions are sensitive to substitution. |

| Methyl C-H bending | 1375-1450 | Medium | Asymmetric and symmetric bending vibrations of the methyl groups. |

| C-Br stretching | 500-650 | Strong | The carbon-bromine stretching vibration is expected in the far-infrared region and is a strong indicator of the presence of bromine atoms on the pyrazine ring. The exact position can be influenced by the overall electronic structure of the molecule. |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for obtaining a unique "molecular fingerprint" of a compound. mdpi.com For this compound, Raman spectroscopy can effectively probe the vibrations of the pyrazine ring and the C-Br bonds.

Due to the polarizability of the C-Br bond, the C-Br stretching vibration is expected to be a strong and characteristic signal in the Raman spectrum. The symmetric vibrations of the pyrazine ring, which may be weak or inactive in the IR spectrum, are often prominent in the Raman spectrum. This technique is invaluable for confirming the identity and purity of the compound.

Inelastic Neutron Scattering (INS) for Molecular Dynamics (e.g., methyl rotational tunnel splittings)

Inelastic Neutron Scattering (INS) is a powerful technique for studying the dynamics of molecules, particularly the motions of hydrogen atoms. In the context of this compound, INS can provide detailed information about the rotational dynamics of the two methyl groups attached to the pyrazine ring.

At low temperatures, the quantum mechanical phenomenon of rotational tunneling can be observed for the methyl groups. This results in the splitting of the ground rotational state into a series of closely spaced energy levels, which can be measured by INS as "tunnel splittings." The magnitude of these splittings is highly sensitive to the local environment and the rotational barrier of the methyl group. While direct INS studies on this compound are not available, research on related compounds like 2,6-dimethylpyrazine (B92225) has demonstrated the utility of this technique in probing the different rotational dynamics of crystallographically inequivalent methyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For this compound and its derivatives, ¹H and ¹³C NMR spectroscopy provide crucial information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of this compound, a single resonance is expected for the protons of the two equivalent methyl groups. The chemical shift of this signal would be influenced by the electron-withdrawing nature of the bromine atoms and the pyrazine ring.

For more complex derivatives, where the symmetry of the molecule is broken, separate signals for each non-equivalent methyl group would be observed. Furthermore, coupling patterns in the ¹H NMR spectra of derivatives containing other protons can provide information about the connectivity of the atoms.

¹³C NMR spectroscopy provides information on all carbon atoms in the molecule. For this compound, three distinct signals are expected: one for the two equivalent methyl carbons, one for the two equivalent brominated ring carbons, and one for the two equivalent methylated ring carbons. The chemical shifts of these carbons are highly indicative of their electronic environment.

Illustrative ¹H NMR Data for Related Dimethylpyrazines:

| Compound | Solvent | Chemical Shift (δ) of Methyl Protons (ppm) |

| 2,6-Dimethylpyrazine | CDCl₃ | ~2.5 |

| 3-Chloro-2,5-dimethylpyrazine | CDCl₃ | ~2.6 and ~2.7 (two distinct signals) |

Note: This data is for illustrative purposes to show typical chemical shifts for methyl groups on a pyrazine ring. The exact chemical shift for this compound may vary.

Electrochemical Studies

Electrochemical studies, particularly cyclic voltammetry, are employed to investigate the redox properties of molecules, providing insights into their electronic structure and their ability to accept or donate electrons.

Cyclic Voltammetry for Redox Properties (e.g., reduction to radical anion)

Cyclic voltammetry (CV) involves scanning the potential of an electrode and measuring the resulting current. For pyrazine and its derivatives, CV is often used to study their reduction, which typically involves the acceptance of an electron to form a radical anion. The reduction potential is a key parameter that reflects the electron-accepting ability of the molecule.

For this compound, the presence of two electron-withdrawing bromine atoms is expected to make the pyrazine ring more electron-deficient and thus easier to reduce compared to unsubstituted pyrazine. The CV would likely show a reversible or quasi-reversible reduction wave corresponding to the formation of the radical anion. The exact potential would depend on the solvent and electrolyte used. Studies on other halogenated pyrazines have shown that the reduction potential becomes more positive with increasing electron-withdrawing character of the substituents.

Correlation of Electrochemical Behavior with Electronic Structure

The electrochemical behavior of this compound is intrinsically linked to its electronic structure. The reduction potential obtained from cyclic voltammetry can be correlated with the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy generally corresponds to a more easily reduced molecule and thus a more positive reduction potential.

The electron-withdrawing bromine atoms and the nitrogen atoms in the pyrazine ring lower the energy of the LUMO, facilitating the acceptance of an electron. The methyl groups, being weakly electron-donating, have a smaller, opposing effect. By comparing the electrochemical data of a series of substituted pyrazines, it is possible to systematically study the influence of different substituents on the electronic structure. For instance, replacing the bromine atoms with other halogens or functional groups would lead to predictable shifts in the reduction potential, providing a means to tune the redox properties of the pyrazine core for specific applications.

Computational and Theoretical Investigations of 2,3 Dibromo 5,6 Dimethylpyrazine and Its Derivatives

Quantum Chemical Calculations (e.g., DFT methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules like 2,3-Dibromo-5,6-dimethylpyrazine. These methods provide a theoretical framework for understanding molecular behavior at the atomic level.

Prediction of Electronic Structure and Molecular Orbitals (e.g., HOMO-LUMO energy gap)

DFT calculations are frequently used to predict the electronic structure of pyrazine (B50134) derivatives. mdpi.com This includes the determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net For instance, a smaller HOMO-LUMO gap suggests that a molecule is more likely to be reactive. researchgate.net

Studies on related pyrazine systems have shown that the positions of functional groups can influence the HOMO-LUMO gap due to steric repulsion effects that affect the overlap of electronic orbitals. researchgate.net For example, DFT calculations on 2,6-dimethylpyrazine (B92225) have identified n→π* (HOMO-LUMO) and π→π* (NHOMO-LUMO) transitions. mdpi.com The nature of these electronic transitions can be further understood by observing how the absorption bands shift in different solvents. montana.edu An increase in the molecular dipole upon excitation typically leads to a red shift (longer wavelength) in polar solvents, while a decrease results in a blue shift (shorter wavelength). montana.edu

Geometry Optimization and Conformational Analysis

A fundamental step in computational chemistry is geometry optimization, where the most stable three-dimensional arrangement of atoms in a molecule is determined. wayne.edu This is achieved by finding the minimum energy structure on the potential energy surface. a3s.fi For pyrazine and its derivatives, methods like B3LYP with a cc-pVDZ basis set have been used to determine optimized bond lengths and angles. researchgate.net

The process of geometry optimization is crucial as many molecular properties are calculated for the equilibrium geometry. wayne.edu For molecules with some degree of symmetry, the number of parameters to be optimized can be reduced, simplifying the calculation. wayne.edu It is important to ensure that the optimized structure corresponds to a true minimum by performing frequency calculations, which should yield no imaginary frequencies. researchgate.net

Analysis of Charge Transfer Characteristics

The distribution of electronic charge within a molecule and the potential for charge transfer are key aspects of its reactivity and intermolecular interactions. Natural Bond Orbital (NBO) analysis is a computational method used to gain insights into charge transfer and the stability of molecular complexes. researchgate.net In studies of alkylpyrazines, NBO calculations have provided information on natural charges and the stability of proton-bound dimers and trimers. researchgate.net

The presence of different substituent groups can influence the polarizability and proton affinity of pyrazine derivatives, which in turn affects their stability. researchgate.net For instance, the introduction of bromine atoms can promote Hirshfeld charge transfer between the carbon atoms within the pyrazine ring and the functional groups. researchgate.net Understanding these charge transfer characteristics is essential for predicting how the molecule will interact with other species.

Molecular Dynamics Simulations for Dynamic Behavior (e.g., methyl rotational potentials)

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves and flexes at a given temperature.

For a molecule like this compound, MD simulations could be employed to investigate the rotational potentials of the methyl groups. This would involve calculating the energy changes as the methyl groups rotate around their bond to the pyrazine ring. Such information is valuable for understanding the molecule's conformational flexibility and how this might influence its interactions with its environment.

Theoretical Prediction of Spectroscopic Properties (e.g., vibrational frequencies)

Computational methods can be used to predict various spectroscopic properties, including vibrational frequencies. After a geometry optimization, a frequency calculation is typically performed. The resulting vibrational modes can be compared with experimental infrared (IR) and Raman spectra to confirm the calculated structure and to assign the observed spectral bands to specific molecular motions.

For pyrazine, there are 3N-6 = 24 normal modes of vibration, where N is the number of atoms. montana.edu Theoretical calculations can help to identify which of these modes are "Franck-Condon active," meaning they are likely to be excited along with an electronic transition. montana.edu This is determined by the extent to which the molecular geometry changes upon electronic excitation. montana.edu

Computational Modeling of Reaction Mechanisms (e.g., dimerization pathways)

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For pyrazine derivatives, this could involve modeling dimerization pathways, where two monomer units come together to form a dimer. nih.govnih.gov

Theoretical studies on competitive protein dimerization networks have shown that even simple dimerization processes can lead to complex biochemical computations. nih.govnih.gov By modeling the potential energy surface for the dimerization of this compound, researchers could identify the transition states and intermediates involved in the reaction. This would provide insights into the kinetics and thermodynamics of the dimerization process. For example, DFT calculations have been used to describe the photoisomerization of 2,6-dimethylpyrazine, confirming the role of Dewar and benzvalene (B14751766) isomers in the reaction pathway. mdpi.com

Applications in Materials Science and Optoelectronics

Development of Organic Electronic Materials

Organic electronic materials are the cornerstone of next-generation technologies like flexible displays, printable circuits, and large-area lighting. The performance of these devices is intrinsically linked to the molecular design of the organic semiconductors used. Pyrazine (B50134) derivatives, synthesized from precursors like 2,3-Dibromo-5,6-dimethylpyrazine, play a significant role in this area.

Organic Light-Emitting Diodes (OLEDs) Applications

Although specific OLEDs employing materials directly synthesized from this compound are not prominently reported, the broader class of pyrazine derivatives is integral to the development of OLEDs. The electron-deficient pyrazine core can be functionalized to create emitters, hosts, and charge-transporting materials. For instance, by coupling aromatic amines to a dibromopyrazine core, it is possible to create donor-acceptor molecules. In these molecules, the pyrazine unit acts as the acceptor, and the attached aryl amines function as the donor. This architecture can lead to materials exhibiting intramolecular charge transfer (ICT), which is a key mechanism for generating light emission in the visible spectrum. The ability to tune the emission color by modifying the donor and acceptor strengths is a significant advantage in designing full-color displays.

Design of Electron and Hole Transporting Materials

Efficient charge injection and transport are critical for the performance of organic electronic devices. The electron-deficient nature of the pyrazine ring makes it an excellent candidate for the development of n-type (electron-transporting) materials. The low-lying LUMO energy level of pyrazine facilitates the injection and transport of electrons. By strategically functionalizing a precursor like this compound, for example, through cross-coupling reactions to attach other electron-withdrawing or electron-donating groups, the HOMO and LUMO levels can be precisely tuned to match the energy levels of other materials in an OLED stack, thereby improving device efficiency.

Conversely, while the pyrazine core itself is electron-deficient, it can be incorporated into larger molecular structures to create hole-transporting materials (HTMs). For example, attaching electron-donating moieties like triphenylamine (B166846) or carbazole (B46965) derivatives to the pyrazine scaffold via reactions at the bromine positions can result in molecules with suitable HOMO levels for efficient hole injection and transport from the anode.

Fluorescent Properties and Emitters Based on Pyrazine Derivatives

Pyrazine derivatives are known for their fluorescent properties, which can be tailored for various applications, including as emitters in OLEDs and as fluorescent probes. The fluorescence characteristics, such as emission wavelength and quantum yield, are highly dependent on the molecular structure. The introduction of different substituents onto the pyrazine ring allows for the fine-tuning of these properties. For example, creating 2,3-diaryl-5,6-dimethylpyrazines through Suzuki coupling of this compound with various arylboronic acids would be a straightforward method to produce a library of fluorescent compounds. The nature of the aryl group would directly influence the extent of π-conjugation and the ICT character, thus modulating the emission color and efficiency.

Design of Conjugated Polymers and Oligomers for Optoelectronic Devices

Conjugated polymers and oligomers are a class of organic materials characterized by a backbone of alternating single and double bonds, which leads to delocalized π-electrons. This structure imparts semiconducting properties, making them suitable for use in a variety of optoelectronic devices.

Incorporation of Electron-Deficient Pyrazine Units into Conjugated Systems

The incorporation of electron-deficient units, such as pyrazine, into a conjugated polymer backbone is a common strategy to create donor-acceptor (D-A) copolymers. In such polymers, the pyrazine unit acts as the acceptor, while other aromatic units, such as thiophene (B33073) or fluorene, act as the donor. This D-A architecture leads to a reduced bandgap, which is beneficial for applications in organic photovoltaics (OPVs) and near-infrared (NIR) emitting OLEDs. This compound can serve as a key monomer in the synthesis of these D-A copolymers through polymerization reactions like Suzuki or Stille polycondensation. The methyl groups on the pyrazine ring can also enhance the solubility of the resulting polymers, which is a crucial factor for solution-based processing techniques like printing.

The properties of the resulting conjugated polymers can be systematically modified by varying the comonomer paired with the pyrazine unit, allowing for precise control over the optical and electronic characteristics of the final material.

Aggregation-Induced Emission (AIE) Characteristics and Mechanisms

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state. This is in stark contrast to the aggregation-caused quenching (ACQ) effect commonly observed in many conventional fluorophores. AIE materials are highly promising for applications in OLEDs, sensors, and bio-imaging.

While there are no specific reports on the AIE characteristics of materials directly derived from this compound, the broader family of pyrazine derivatives has been shown to exhibit AIE. The mechanism of AIE is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state. In solution, these motions provide non-radiative decay pathways for the excited state, quenching fluorescence. In the solid state, the packed environment hinders these motions, forcing the excited state to decay radiatively, thus "turning on" the fluorescence.

Applications in Advanced Polymers and Coatings

Currently, there is a notable absence of detailed research findings or extensive scholarly articles in the public domain that specifically delineate the applications of this compound in the formulation of advanced polymers and coatings.

While some chemical suppliers categorize this compound under headings such as "Polymer Science" or "Polymer Materials," suggesting a potential utility in this sector, the specific roles it might play—whether as a monomer, a cross-linking agent, an additive to enhance specific properties like thermal stability or flame retardancy, or as an intermediate in the synthesis of polymer precursors—are not documented in available scientific literature.

In the context of heterocyclic compounds, there are discussions around the potential for polymerization to occur during the synthesis of pyrazine derivatives, sometimes as an unintended side reaction. However, this does not provide concrete evidence of its deliberate use in creating functional polymers.

Due to the lack of available data, it is not possible to provide detailed research findings or data tables on the performance and characteristics of polymers or coatings that incorporate this compound. Further research and publication in this specific area are needed to elucidate any potential applications in materials science.

Potential Future Research Directions and Emerging Areas

Exploration of Novel Biocatalytic and Regioselective Coupling Reactions

The development of efficient and selective methods for the functionalization of 2,3-Dibromo-5,6-dimethylpyrazine is paramount for its use in more complex molecular architectures. Future research could productively focus on both biocatalytic and advanced chemical coupling methodologies.

Biocatalytic Approaches:

Flavin-dependent halogenases (FDHs) are a class of enzymes that catalyze the regioselective halogenation of aromatic compounds using benign inorganic halides. rsc.orgresearchgate.net While these enzymes typically act on electron-rich substrates, future research could explore the engineering of FDHs to catalyze the reverse reaction—dehalogenation—or even to facilitate the selective mono-functionalization of dihalogenated pyrazines. The use of biocatalysts could offer a green and highly selective alternative to traditional chemical methods. nih.govmdpi.comchemrxiv.org Structure-guided mutagenesis could be employed to tailor the enzyme's active site to accommodate the pyrazine (B50134) substrate and control the regioselectivity of the reaction. rsc.org

Regioselective Coupling Reactions:

The differential reactivity of the two bromine atoms in this compound presents an opportunity for sequential, regioselective cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds, and its application to dihalogenated heterocycles has been a subject of intense study. rsc.orgmdpi.com For instance, in dihalopyridines and other heteroaromatic systems, the regioselectivity of the coupling is often dictated by a combination of steric and electronic factors. researchgate.netrsc.org The bromine atom at the more electron-deficient position or the less sterically hindered position typically reacts first. researchgate.net

Future studies on this compound could systematically investigate the regioselectivity of its coupling with various boronic acids under different catalytic conditions. This would enable the controlled, stepwise introduction of different substituents, leading to a diverse library of unsymmetrically substituted pyrazine derivatives. The insights gained from studies on related systems, such as dibromopyrroles and dibromobenzenes, could inform the design of these synthetic strategies. rsc.orgresearchgate.net

| Reaction Type | Potential Reagents | Potential Catalyst | Anticipated Product | Key Research Question |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acids, Heteroarylboronic acids | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Mono- and di-arylated/heteroarylated pyrazines | Controlling regioselectivity for sequential functionalization. |

| Buchwald-Hartwig Amination | Primary and secondary amines | Palladium or Copper catalysts | Aminated pyrazine derivatives | Investigating the influence of the pyrazine ring on amination efficiency. |

| Sonogashira Coupling | Terminal alkynes | Palladium/Copper co-catalysis | Alkynylated pyrazines | Exploring the synthesis of extended π-conjugated systems. |

Design of Pyrazine-Based Sensors and Molecular Switches

The electron-deficient nature of the pyrazine ring makes it an excellent candidate for use in the design of fluorescent sensors and molecular switches.

Fluorescent Sensors:

Pyrazine derivatives can act as fluorophores whose emission properties are sensitive to their local environment. The introduction of specific recognition moieties onto the pyrazine core via functionalization of the bromine atoms could lead to the development of selective chemosensors for metal ions or other analytes. researchgate.netnih.govmdpi.commdpi.com For example, the coordination of a metal ion to a chelating group attached to the pyrazine could induce a change in the fluorescence intensity or wavelength, allowing for the detection of the analyte. nih.gov Future research could focus on synthesizing derivatives of this compound bearing groups capable of binding to specific ions, and studying their photophysical response upon binding.

Molecular Switches:

Photochromic molecules, which undergo a reversible change in their structure and properties upon irradiation with light, are the building blocks of molecular switches. rug.nlfranciscoraymo.comnih.gov The pyrazine moiety, when incorporated into a larger system, can participate in photoinduced charge separation, leading to a change in the molecule's color and electronic properties. rsc.org By strategically functionalizing this compound with donor and acceptor groups, it may be possible to create novel photochromic systems. The bromine atoms serve as convenient handles for introducing these functional groups. Theoretical predictions and computational modeling could be employed to guide the design of these pyrazine-based molecular switches. rsc.orgresearchgate.net

Integration into Hybrid Organic-Inorganic Materials

The ability of the pyrazine nitrogen atoms to coordinate to metal centers makes pyrazine and its derivatives valuable linkers for the construction of hybrid organic-inorganic materials, such as metal-organic frameworks (MOFs). nih.govrsc.orgacs.orgchinesechemsoc.orgchinesechemsoc.org

Metal-Organic Frameworks (MOFs):

MOFs are crystalline materials with high porosity and surface area, making them attractive for applications in gas storage, separation, and catalysis. Pyrazine-based linkers have been successfully used to construct MOFs with interesting properties. nih.govrsc.orgacs.org Future research could explore the use of functionalized derivatives of this compound as building blocks for novel MOFs. The bromine atoms could be retained in the final structure to impart specific properties or they could be used as points for post-synthesis modification of the MOF.

Sol-Gel Materials:

The sol-gel process is a versatile method for preparing hybrid organic-inorganic materials at low temperatures. ias.ac.inmdpi.comresearchgate.netmdpi.com Organic molecules can be incorporated into an inorganic matrix, such as silica (B1680970) or titania, to create materials with combined properties. Derivatives of this compound could be incorporated into sol-gel materials to introduce specific functionalities. For example, a pyrazine-containing hybrid material could exhibit interesting optical or electronic properties.

| Material Type | Inorganic Component | Pyrazine Derivative Role | Potential Application |

|---|---|---|---|

| Metal-Organic Framework (MOF) | Zinc, Copper, etc. | Bridging Ligand | Gas storage, catalysis, sensing |

| Sol-Gel Hybrid | Silica (SiO₂), Titania (TiO₂) | Dopant or Covalently Bound Moiety | Optical materials, functional coatings |

Advanced Methodologies for Structure-Property Relationship Studies in Dibrominated Pyrazines

A deep understanding of the relationship between the molecular structure of this compound derivatives and their physicochemical properties is crucial for the rational design of new materials.

Quantitative Structure-Activity Relationship (QSAR) Studies:

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or other properties. nih.govresearchgate.netej-chem.orgresearchgate.net By synthesizing a library of derivatives of this compound and measuring their properties (e.g., sensor response, catalytic activity), a QSAR model could be developed. This model could then be used to predict the properties of new, unsynthesized derivatives, thus accelerating the discovery of compounds with desired characteristics.

Computational and Theoretical Studies:

Density Functional Theory (DFT) and other computational methods are powerful tools for investigating the electronic structure and properties of molecules. jmaterenvironsci.comresearchgate.netasianresassoc.orgmdpi.comutq.edu.iq These methods can be used to calculate properties such as HOMO-LUMO energy levels, dipole moments, and absorption spectra, which are crucial for understanding the behavior of molecules in sensors and electronic devices. jmaterenvironsci.com Future research should employ these computational tools to guide the design of new derivatives of this compound with tailored electronic and optical properties.

常见问题

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。